molecular formula C13H19BFNO4 B2985019 4-(N-BOC-N-Ethylamino)-2-fluorophenylboronic acid CAS No. 2377610-16-5

4-(N-BOC-N-Ethylamino)-2-fluorophenylboronic acid

Cat. No.: B2985019
CAS No.: 2377610-16-5
M. Wt: 283.11
InChI Key: KNLJPZZQEQYXOE-UHFFFAOYSA-N
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Description

4-(N-BOC-N-Ethylamino)-2-fluorophenylboronic acid is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a tert-butoxycarbonyl (BOC) protected ethylamino group attached to a phenyl ring. The molecular formula of this compound is C13H20BNO4, and it has a molecular weight of 265.12 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-BOC-N-Ethylamino)-2-fluorophenylboronic acid typically involves multiple steps:

    Formation of the Ethylamino Group: The initial step involves the reaction of ethylamine with a suitable precursor to introduce the ethylamino group.

    BOC Protection: The ethylamino group is then protected using tert-butoxycarbonyl chloride (BOC-Cl) to form the BOC-protected ethylamino group.

    Introduction of the Fluorine Atom: Fluorination is achieved using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

    Boronic Acid Formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(N-BOC-N-Ethylamino)-2-fluorophenylboronic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.

    Coupling Reactions: The boronic acid group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are utilized.

Major Products Formed

    Substitution: Formation of substituted phenylboronic acids.

    Oxidation: Formation of boronic esters.

    Reduction: Formation of boranes.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-(N-BOC-N-Ethylamino)-2-fluorophenylboronic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of 4-(N-BOC-N-Ethylamino)-2-fluorophenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The BOC-protected ethylamino group provides stability and selectivity in these interactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-(N-BOC-N-Ethylamino)-2-chlorophenylboronic acid
  • 4-(N-BOC-N-Methylamino)-2-fluorophenylboronic acid
  • 4-(N-BOC-N-Ethylamino)-3-fluorophenylboronic acid

Uniqueness

4-(N-BOC-N-Ethylamino)-2-fluorophenylboronic acid stands out due to the presence of the fluorine atom, which imparts unique electronic properties and reactivity. This makes it particularly valuable in the synthesis of fluorinated organic compounds and in medicinal chemistry for the development of fluorine-containing drugs .

Properties

IUPAC Name

[4-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-fluorophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BFNO4/c1-5-16(12(17)20-13(2,3)4)9-6-7-10(14(18)19)11(15)8-9/h6-8,18-19H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLJPZZQEQYXOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)N(CC)C(=O)OC(C)(C)C)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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